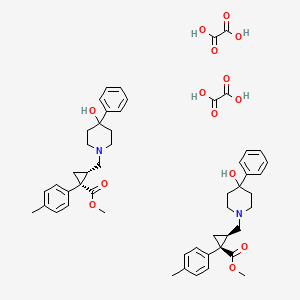

(+/-)-PPCC oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selective sigma (σ) receptor ligand. Displays high affinity for σ1; also binds at σ2 sites (Ki = 1.5 nM and 50.8 nM respectively). Selective over a range of receptor types including dopaminergic and muscarinic receptors, DAT and SERT.

生物活性

(+/-)-PPCC oxalate, a compound with notable biological activity, has been studied primarily for its interactions with sigma receptors and its potential implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

This compound (CAS 1781628-91-8) is recognized as a selective ligand for sigma receptors, particularly σ1 and σ2 receptors. The compound exhibits high affinity for the σ1 receptor with a Ki value of 1.5 nM and a lower affinity for the σ2 receptor (Ki = 50.8 nM) . These receptors are implicated in various neurobiological processes, including modulation of neurotransmitter release and cellular signaling pathways.

Table 1: Binding Affinities of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| σ1 | 1.5 nM |

| σ2 | 50.8 nM |

Impact on Calcium Oxalate Crystallization

One significant aspect of this compound is its relevance in calcium oxalate (CaOx) crystallization, which is crucial in kidney stone formation. Studies have demonstrated that certain compounds can inhibit the growth and aggregation of CaOx crystals, thus potentially serving as therapeutic agents for preventing kidney stones . Although specific data on this compound's role in this process is scarce, understanding its interaction with calcium metabolism could provide insights into its biological relevance.

Cellular Studies

A study investigating the effects of oxalate on macrophage function revealed that exposure to sodium oxalate impaired cellular bioenergetics and increased oxidative stress, leading to enhanced inflammation and bacterial burden . This suggests that compounds affecting oxalate levels could influence immune responses and metabolic functions in macrophages.

Ferroptosis and Kidney Health

Recent research has explored the relationship between ferroptosis—a form of regulated cell death—and calcium oxalate nephrolithiasis (kidney stones). In animal models treated with ethylene glycol to induce stone formation, specific biomarkers associated with ferroptosis were identified, indicating that manipulating these pathways could provide therapeutic avenues for managing kidney stone disease . While this compound's direct involvement in these processes requires further investigation, its role as a sigma receptor ligand may influence related metabolic pathways.

属性

IUPAC Name |

methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;methyl (1R,2S)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H29NO3.2C2H2O4/c2*1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19;2*3-1(4)2(5)6/h2*3-11,21,27H,12-17H2,1-2H3;2*(H,3,4)(H,5,6)/t2*21-,24+;;/m10../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJDSEGFEVKASG-KLELIYFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H62N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。